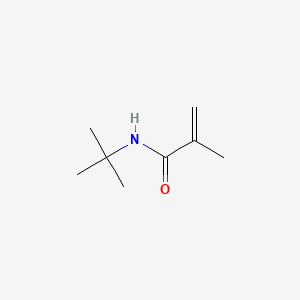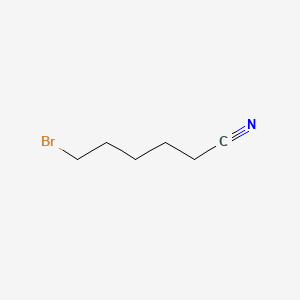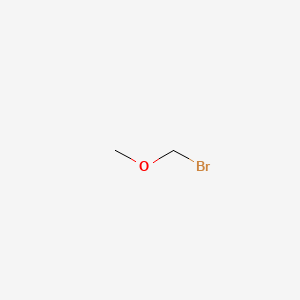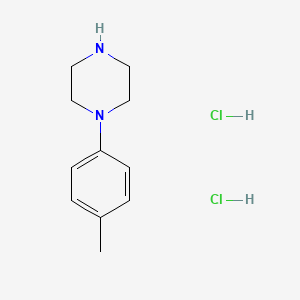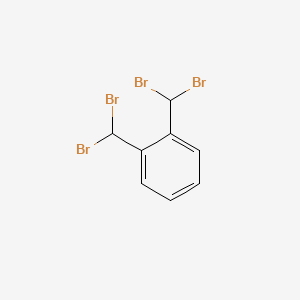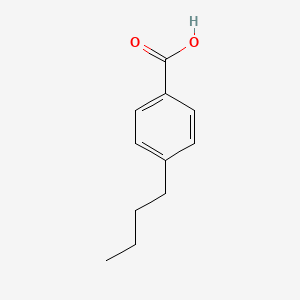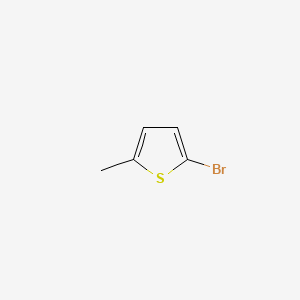
2-Bromo-5-methylthiophene
Übersicht
Beschreibung
2-Bromo-5-methylthiophene (2-Br-5-MeT) is a heterocyclic aromatic organic compound containing both sulfur and bromine atoms. It is a colorless liquid at room temperature and has a strong odor. It is a derivative of thiophene and is used as a building block for various organic compounds. It has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
Organic Material Synthesis
2-Bromo-5-methylthiophene has been utilized in the synthesis of organic materials. A study by Vamvounis and Gendron (2013) demonstrated the selective direct arylation of 3-bromo-2-methylthiophene with aryl bromides, forming a library of 2-aryl-4-bromo-5-methylthiophenes. This process is significant for the facile preparation of functional organic electronic materials (Vamvounis & Gendron, 2013).
Photochromic Compound Synthesis
Liu, Yang, and Yu (2008) explored the synthesis of photochromic dithienylethene compounds using 2-methylthiophene. This involves multiple reaction steps, including treating 2-methylthiophene with liquid bromine to form derivatives like 3,5-dibromo-2-methylthiophene. Such compounds have potential applications in photochromic behaviors (Liu, Yang, & Yu, 2008).
Electronic Structure and Substituent Effects Study
Tong, Ma, Ge, Wang, and Wang (2010) investigated the electronic structure and substituent effects of this compound. Their study, involving photoelectron spectroscopy and theoretical methods, aimed to understand the electronic effects of donor or acceptor substituent groups, which is crucial for reliable photoelectron spectra assignment (Tong et al., 2010).
Polymer Synthesis
Fell, Mårdalen, Samuelsen, Hofsløkken, and Carlsen (1993) conducted structural studies on poly(dimethyl-tetrathiophene), an intermediate between poly(thiophene) and poly(3-methylthiophene), using 2-bromo-3-methylthiophene. This research highlights the application of this compound in polymer synthesis, emphasizing features like exact methyl side group positioning (Fell et al., 1993).
Synthesis and Characterization of Bromides
Zhao Li-juan (2011) synthesized 2-bromo-3-methylthiophene and characterized it using methods like gas chromatography (GC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR). This research contributes to the understanding of the synthesis process and characteristics of such compounds (Zhao Li-juan, 2011).
Halogen Dance Reaction Study
Froehlich, Hametner, and Kalt (1996) reported a selective halogen dance reaction upon lithiation of this compound. This reaction forms a series of 2-substituted 3-bromo-5-methylthiophenes, contributing to the study of halogen dance reactions in organic chemistry (Froehlich, Hametner, & Kalt, 1996).
Catalyst-Transfer Condensation Polymerization
Yokozawa, Adachi, Miyakoshi, and Yokoyama (2007) studied the chain-growth condensation polymerization of a compound derived from this compound. Their research focused on synthesizing polymers with specific properties using catalyst-transfer condensation polymerization (Yokozawa et al., 2007).
Wirkmechanismus
Target of Action
2-Bromo-5-methylthiophene is a chemical compound used as an intermediate in organic synthesis .
Mode of Action
Thiophenes, the class of compounds to which this compound belongs, are known to undergo electrophilic substitution reactions more readily than benzene . This is primarily due to the electron-donating effect of the sulfur atom in the thiophene ring .
Biochemical Pathways
Thiophenes are known to be involved in various chemical reactions, including suzuki-miyaura coupling , a widely-used method for forming carbon-carbon bonds.
Pharmacokinetics
The compound’s physical properties such as its boiling point (65 °c/15 mmhg) and density (1552 g/mL at 25 °C) suggest that it may have low volatility and high density .
Result of Action
Thiophenes are known to be used in the synthesis of various biologically active compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stabilized with copper chip and sodium bicarbonate , suggesting that its stability and reactivity can be affected by the presence of these substances. Furthermore, the compound should be stored at 2-8°C to maintain its stability .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-5-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrS/c1-4-2-3-5(6)7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDLOOGOFKSUPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227308 | |
| Record name | 2-Bromo-5-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-58-2 | |
| Record name | 2-Bromo-5-methylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-methylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-5-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reactivity of 2-bromo-5-methylthiophene?
A1: this compound demonstrates interesting reactivity, particularly in electrophilic aromatic substitution reactions. Research has shown that it undergoes regioselective bromination with N-bromosuccinimide, yielding predominantly this compound with high selectivity. [] This high regioselectivity makes it a valuable starting material for synthesizing more complex thiophene derivatives. Additionally, studies have observed a novel rearrangement of protonated this compound in strong acid media like fluorosulfuric acid (HSO3F). [] This rearrangement highlights the unique reactivity of this compound under specific reaction conditions.
Q2: What are some synthetic applications of this compound?
A2: The high regioselectivity observed in the bromination of this compound makes it a valuable precursor for synthesizing trisubstituted thiophenes. [] The bromine atom can be further manipulated using various coupling reactions, enabling the introduction of diverse substituents at the 2-position of the thiophene ring. This versatility makes this compound a valuable building block in organic synthesis, particularly for constructing molecules with potential applications in materials science and medicinal chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


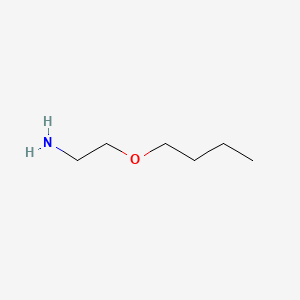
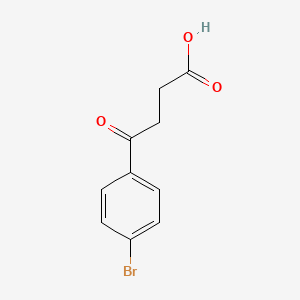
![Acetamide, N-[3-(diethylamino)phenyl]-](/img/structure/B1266038.png)


![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B1266041.png)
